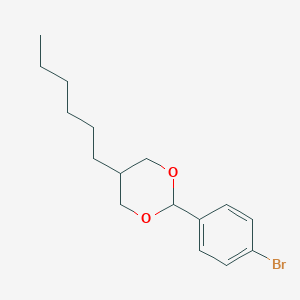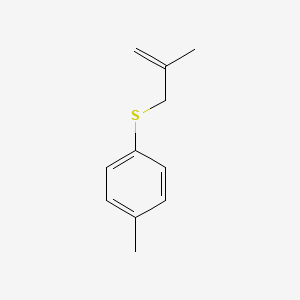
2-Methyl-2-propenyl 4-methylphenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propenyl 4-methylphenyl sulfide is an organic compound with the molecular formula C11H14S. It is a derivative of benzene, featuring a methyl group and a sulfanyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propenyl 4-methylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-bromobenzene with 2-methylprop-2-en-1-thiol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-propenyl 4-methylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-propenyl 4-methylphenyl sulfide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propenyl 4-methylphenyl sulfide involves its interaction with molecular targets through its sulfanyl and methyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
1-Methyl-4-[(2-methylprop-2-en-1-yl)amino]benzene: Similar structure but with a nitrogen atom instead of sulfur.
1-Methyl-4-[(2-methylprop-2-en-1-yl)carbonyl]benzene: Similar structure but with a carbonyl group instead of sulfur.
Uniqueness: 2-Methyl-2-propenyl 4-methylphenyl sulfide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .
Propiedades
Número CAS |
54844-24-5 |
|---|---|
Fórmula molecular |
C11H14S |
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C11H14S/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Clave InChI |
GHJCFBJVTNIYMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


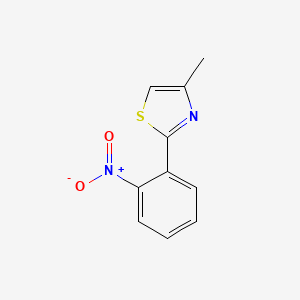
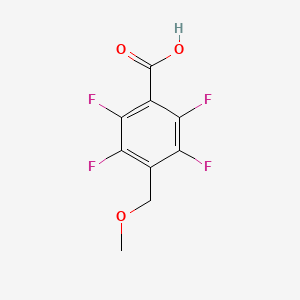
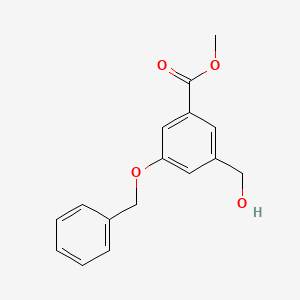
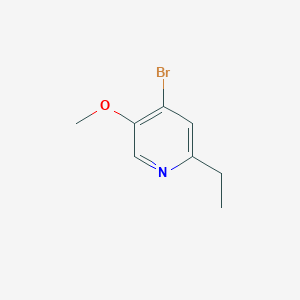
![4-butyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8648639.png)
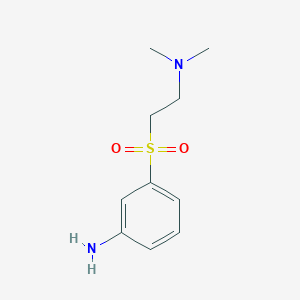
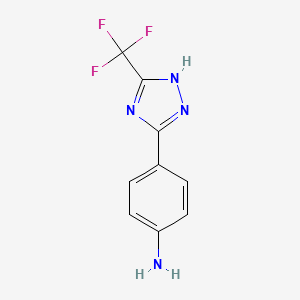
![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)
![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)
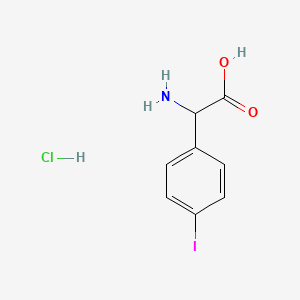
![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)
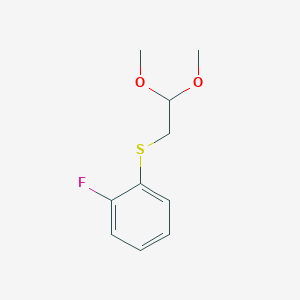
![N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B8648701.png)
